molecular formula C20H22ClN3O2 B2669838 2-{1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl}-6-cyclopropyl-2,3-dihydropyridazin-3-one CAS No. 2309733-39-7

2-{1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl}-6-cyclopropyl-2,3-dihydropyridazin-3-one

Cat. No.: B2669838
CAS No.: 2309733-39-7
M. Wt: 371.87
InChI Key: CMXFYORXEKDEDL-UHFFFAOYSA-N
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Description

2-{1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl}-6-cyclopropyl-2,3-dihydropyridazin-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a piperidinyl group, and a cyclopropyl-dihydropyridazinone moiety. Its distinct chemical structure suggests it may have interesting biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl}-6-cyclopropyl-2,3-dihydropyridazin-3-one typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the piperidinyl and chlorophenyl intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include acyl chlorides, amines, and cyclopropyl derivatives. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-{1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl}-6-cyclopropyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: For studying its effects on biological systems, including its potential as a pharmacological agent.

    Medicine: Investigating its potential therapeutic applications, such as its use in drug development for treating specific diseases.

    Industry: As a precursor for the synthesis of other valuable compounds and materials.

Mechanism of Action

The mechanism of action of 2-{1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl}-6-cyclopropyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways within biological systems. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl}-6-cyclopropyl-2,3-dihydropyridazin-3-one include other piperidinyl and chlorophenyl derivatives, as well as compounds with similar structural features, such as:

  • 2-{1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl}-6-methyl-2,3-dihydropyridazin-3-one
  • 2-{1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl}-6-ethyl-2,3-dihydropyridazin-3-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, as it may offer advantages over similar compounds in terms of reactivity, selectivity, and potential therapeutic effects.

Properties

IUPAC Name

2-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2/c21-17-4-2-1-3-15(17)13-20(26)23-11-9-16(10-12-23)24-19(25)8-7-18(22-24)14-5-6-14/h1-4,7-8,14,16H,5-6,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXFYORXEKDEDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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